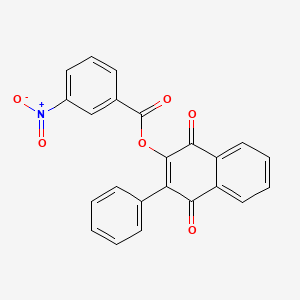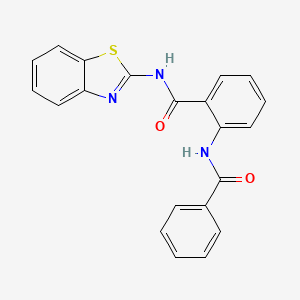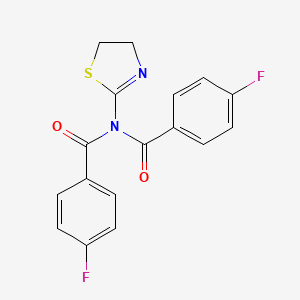![molecular formula C21H15N3O2 B11181534 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11181534.png)
3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound characterized by a spiro structure, which involves a unique arrangement where two rings are connected through a single atom. This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine under acidic conditions to form the quinazoline core. This is followed by a cyclization reaction to introduce the spiro-indole structure. The reaction conditions often involve the use of catalysts such as Brønsted acids (e.g., acetic acid, formic acid) or metal catalysts like cerium (IV) oxide nanoparticles .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of polystyrene-supported p-toluenesulfonic acid as a heterogeneous catalyst under solvent-free conditions . This approach offers advantages such as shorter reaction times, higher yields, and the ability to reuse the catalyst.
Chemical Reactions Analysis
Types of Reactions
3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced spiro-indole derivatives.
Substitution: Formation of halogenated spiro-indole derivatives.
Scientific Research Applications
3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the interaction between the MDM2 protein and the tumor suppressor protein TP53, thereby promoting apoptosis in cancer cells . The compound binds to the MDM2 protein, preventing it from interacting with TP53, which leads to the activation of TP53 and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-pyrrolidin]-2(1H)-one: Known for its stability and biological activity.
Spiro[indole-3,4’-pyrano[2,3-c]pyrazole]: Exhibits high biological activity and is used in various medicinal applications.
Uniqueness
3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to inhibit protein-protein interactions, particularly in cancer cells, sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H15N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
InChI |
InChI=1S/C21H15N3O2/c25-19-15-10-4-6-12-17(15)23-21(24(19)14-8-2-1-3-9-14)16-11-5-7-13-18(16)22-20(21)26/h1-13,23H,(H,22,26) |
InChI Key |
CQWRUDPKUDXIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide](/img/structure/B11181479.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one](/img/structure/B11181485.png)

![2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11181494.png)


![N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide](/img/structure/B11181507.png)
![3'-Benzyl-9'-chloro-4,4-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione](/img/structure/B11181512.png)

![9-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11181540.png)
![2-[(2-chlorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11181546.png)
![2,2'-[Cyclohexane-1,2-diylbis(iminomethylylidene)]bis[5-(furan-2-yl)cyclohexane-1,3-dione]](/img/structure/B11181548.png)
![6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11181552.png)
